![molecular formula C18H16ClN3O3 B2957421 2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884215-78-5](/img/structure/B2957421.png)
2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications
Structural and Optical Properties
One study focuses on the structural and optical properties of derivatives of 4H-pyrano[3,2-c]quinoline, including those related to the specified compound. These materials, when deposited as thin films, exhibit polycrystalline structures that transform into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties determined from spectrophotometer measurements reveal insights into the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, highlighting the potential application of these compounds in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrical and Dielectric Properties
The electrical and dielectrical properties of similar thin films have also been extensively studied, revealing their AC electrical conductivity and dielectric properties across various frequencies and temperatures. These findings indicate that such materials could be beneficial in developing electronic components due to their specific electrical conduction mechanisms and temperature-dependent dielectric behaviors (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photovoltaic and Semiconductor Applications
Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives demonstrates their potential use in organic–inorganic photodiode fabrication. These compounds exhibit significant photovoltaic properties when used in heterojunction diodes, with their performance metrics like photoconductivity sensitivity and short circuit current being notable. The study indicates the chlorophenyl substitution group improves diode parameters, suggesting a pathway for optimizing the electronic and optoelectronic device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Junction Characteristics and Device Fabrication
Further research on pyridine derivatives, including those related to the compound , has explored their structural, optical, and junction characteristics. These compounds' properties suggest their applicability in fabricating heterojunctions for electronic devices. The detailed analysis of diode ideality factors, barrier heights, and responses to light exposure highlights the potential of these materials in developing advanced semiconductor devices (Zedan, El-Taweel, & El-Menyawy, 2020).
properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-10-8-14-16(18(24)22(10)6-7-23)15(12(9-20)17(21)25-14)11-4-2-3-5-13(11)19/h2-5,8,15,23H,6-7,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYRGQDSEWPKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
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